N1-butyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
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Overview
Description
N1-butyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a synthetic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential biological activities. This compound features a pyrrolidinone ring, which is a common motif in medicinal chemistry, known for its versatility and biological relevance .
Mechanism of Action
Target of Action
The primary target of N1-butyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is the sigma-1 receptor , a central nervous system protein localized in eukaryotic cells at the endoplasmic reticulum (ER) membrane .
Mode of Action
This compound acts as an allosteric modulator of the sigma-1 receptor . It regulates inositol 1,4,5-trisphosphate (IP3) receptor-mediated Ca2+ ion influx from the ER to the mitochondria, providing other important brain cell functions .
Biochemical Pathways
The sigma-1 receptor plays a crucial role in several biochemical pathways. It modulates the activity of various ion channels, G-protein coupled receptors, and other proteins involved in intracellular signaling . The modulation of these pathways by this compound can lead to a variety of downstream effects, including potent anti-seizure, antidepressant, or cognition-enhancing effects .
Pharmacokinetics
The introduction of fluorine atoms in similar compounds has been shown to positively modulate lipophilicity, electronegativity, basicity, and bioavailability . These properties are directly linked with numerous positive pharmacological properties of potential and established drugs .
Result of Action
The result of the action of this compound is the modulation of the sigma-1 receptor, leading to changes in intracellular calcium signaling and other downstream effects. This can result in a variety of therapeutic effects, including anti-seizure, antidepressant, and cognition-enhancing effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-butyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide typically involves multiple steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, using an appropriate acyl chloride and a Lewis acid catalyst.
Oxalamide Formation: The final step involves the reaction of the intermediate with oxalyl chloride to form the oxalamide linkage. This step is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxalamide linkage or the aromatic ring, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while nucleophilic substitutions may involve reagents like sodium methoxide (NaOCH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N1-butyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrrolidinone derivatives have shown efficacy.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
N1-butyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)acetamide: Similar structure but with an acetamide group instead of an oxalamide.
N1-butyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)urea: Contains a urea linkage instead of an oxalamide.
N1-butyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)carbamate: Features a carbamate group in place of the oxalamide.
Uniqueness
N1-butyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is unique due to its specific oxalamide linkage, which can influence its chemical reactivity and biological activity. The presence of the pyrrolidinone ring also contributes to its distinct properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-butyl-N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-3-4-9-18-16(22)17(23)19-13-7-8-14(12(2)11-13)20-10-5-6-15(20)21/h7-8,11H,3-6,9-10H2,1-2H3,(H,18,22)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZUGLVIOMNTEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)NC1=CC(=C(C=C1)N2CCCC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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